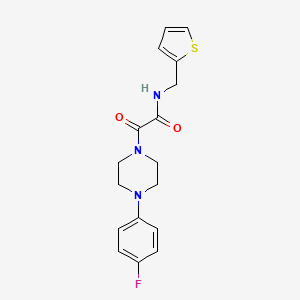
2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of 4-fluoroaniline with ethylene diamine under reflux conditions.
Acylation Reaction: The piperazine derivative is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Thioether Formation: The final step involves the reaction of the intermediate with thiophen-2-ylmethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic activities.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The exact mechanism of action of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the central nervous system, such as serotonin or dopamine receptors, leading to modulation of neurotransmitter activity. The thiophene moiety may also contribute to the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
- 2-(4-(4-bromophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide may enhance its lipophilicity and metabolic stability compared to its chloro or bromo analogs. This can result in improved pharmacokinetic properties and potentially greater efficacy in therapeutic applications.
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-13-3-5-14(6-4-13)20-7-9-21(10-8-20)17(23)16(22)19-12-15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFMIZSWDLCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
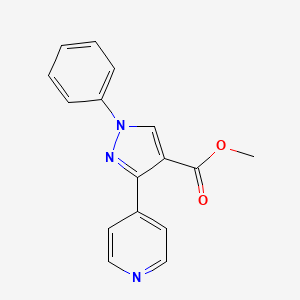
![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)
![Methyl 4-[(isopropylsulfamoyl)methyl]benzoate](/img/structure/B2653919.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2653920.png)
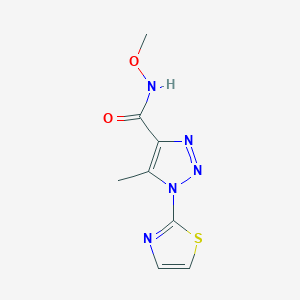
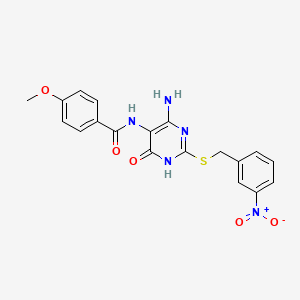

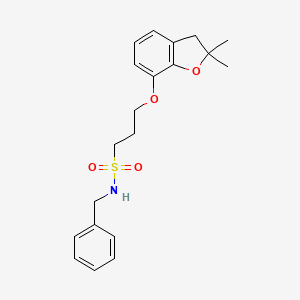
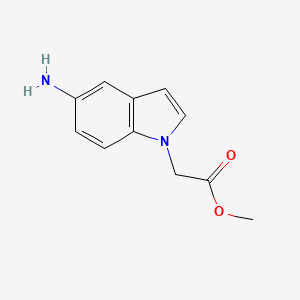
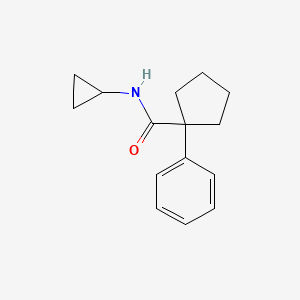
![N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B2653932.png)
![5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2653933.png)
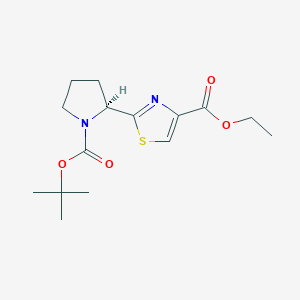
![2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2653937.png)
